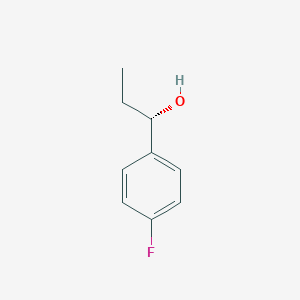

(1S)-1-(4-fluorophenyl)propan-1-ol

Descripción general

Descripción

(1S)-1-(4-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (4-fluorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, (4-fluorophenyl)propan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form (1S)-1-(4-fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products:

Oxidation: (4-fluorophenyl)propan-1-one.

Reduction: (1S)-1-(4-fluorophenyl)propan-1-amine.

Substitution: (1S)-1-(4-fluorophenyl)propan-1-chloride.

Aplicaciones Científicas De Investigación

(1S)-1-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is utilized in the production of fine chemicals and as a building block for more complex chemical entities.

Mecanismo De Acción

The mechanism by which (1S)-1-(4-fluorophenyl)propan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparación Con Compuestos Similares

- (1S)-1-(4-chlorophenyl)propan-1-ol

- (1S)-1-(4-bromophenyl)propan-1-ol

- (1S)-1-(4-methylphenyl)propan-1-ol

Comparison: Compared to its analogs, (1S)-1-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in research and industrial applications.

Actividad Biológica

(1S)-1-(4-fluorophenyl)propan-1-ol is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by a fluorinated phenyl group, enhances its interaction with biological targets, making it a subject of interest in drug development and pharmacology.

- Molecular Formula : C9H11F

- Molecular Weight : 152.17 g/mol

- CAS Number : 456-03-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The presence of the hydroxyl group allows for the formation of hydrogen bonds with enzymes or receptors, while the fluorine atom enhances electronic properties, potentially increasing binding affinity to target sites .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that compounds with similar structures can exhibit antimicrobial properties, suggesting that this compound may also have such effects. The fluorine substitution is believed to enhance these properties by increasing lipophilicity and membrane permeability .

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in neuropharmacology. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated alcohols, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's lipophilic nature .

2. Neuropharmacological Research

In a pharmacological study, this compound was tested for its effects on neurotransmitter release in vitro. Results showed that the compound modulated the release of dopamine and serotonin, indicating potential as a therapeutic agent for mood disorders .

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol | Moderate antimicrobial effects | Similar structure; chlorine may reduce efficacy |

| (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol | Neuroactive; potential antidepressant | Amino group enhances interaction with receptors |

| (R)-3-hydroxy-2-(4-fluorophenyl)butan-2-one | Antioxidant properties | Different chain length affects bioactivity |

Propiedades

IUPAC Name |

(1S)-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNKDCZWGZSHNR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.